7,7'-Bis(trimethylstannyl)-2,2',3,3'-tetrahydro-5,5'-bithieno[3,4-b][1,4]dioxine
Description
Historical Context of Organotin-Thiophene Hybrid Compounds
Organotin chemistry traces its origins to the mid-19th century, with Frankland’s isolation of diethyltin diiodide in 1849 marking the field’s inception. The integration of thiophene motifs into organotin frameworks emerged later, driven by the discovery of thiophene’s aromaticity and reactivity in 1882. Early efforts focused on simple thiophene-stannane adducts, but advancements in cross-coupling catalysis—particularly the Stille reaction—enabled the synthesis of complex hybrids like 7,7'-bis(trimethylstannyl)-2,2',3,3'-tetrahydro-5,5'-bithieno[3,4-b]dioxine.
The compound’s development reflects two key trends: (1) the exploitation of thiophene’s electron-rich π-system for charge transport in conductive polymers, and (2) the strategic use of trimethylstannyl groups as coupling handles in palladium-mediated polycondensation. Industrial-scale production of organotin precursors via Grignard alkylation (e.g., R~4~Sn from RMgX and SnCl~4~) provided the foundational chemistry for such syntheses.
Structural Relationship to EDOT Derivatives and Conjugated Systems
The bithieno[3,4-b]dioxine backbone of this compound shares structural homology with EDOT (3,4-ethylenedioxythiophene), a cornerstone of conductive polymer research. Key comparative features include:
The tetrahydro bridge imposes planarity across the fused rings, enhancing π-orbital overlap and charge delocalization. Trimethylstannyl groups at the 7- and 7'-positions serve dual roles: (1) they lower oxidation potentials by donating electron density via σ-bond hyperconjugation, and (2) they act as leaving groups in Stille couplings, enabling polymerization into π-conjugated frameworks.
Significance of Stannylated Heterocycles in Materials Chemistry
Stannylated heterocycles occupy a critical niche in organic electronics due to their compatibility with cross-coupling methodologies. The compound’s utility derives from three attributes:
Polymerization Readiness : The Sn(CH~3~)~3~ groups undergo efficient transmetallation with palladium catalysts, facilitating the synthesis of regioregular polymers via Stille polycondensation. For example, coupling with dihalogenated comonomers yields materials with tunable bandgaps (1.5–2.2 eV) suitable for organic photovoltaics.
Enhanced Solubility : Unlike unfunctionalized thiophene oligomers, the tetrahydro bridge and stannyl groups improve solubility in common organic solvents (e.g., THF, chloroform), enabling solution-processing into thin-film devices.
Electron-Donating Effects : Nuclear magnetic resonance (NMR) studies reveal that the trimethylstannyl groups induce upfield shifts in adjacent protons (Δδ ≈ 0.3 ppm), indicative of electron donation into the conjugated system. This electronic modulation enhances hole mobility in field-effect transistors, with reported values exceeding 0.1 cm²/V·s in optimized devices.
The table below summarizes key applications enabled by these properties:
Properties
Molecular Formula |
C18H26O4S2Sn2 |
|---|---|
Molecular Weight |
608.0 g/mol |
IUPAC Name |
trimethyl-[7-(5-trimethylstannyl-2,3-dihydrothieno[3,4-b][1,4]dioxin-7-yl)-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl]stannane |
InChI |
InChI=1S/C12H8O4S2.6CH3.2Sn/c1-3-15-9-7(13-1)5-17-11(9)12-10-8(6-18-12)14-2-4-16-10;;;;;;;;/h1-4H2;6*1H3;; |
InChI Key |
RFWFKHVZGOHZRG-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)C1=C2C(=C(S1)C3=C4C(=C(S3)[Sn](C)(C)C)OCCO4)OCCO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7’-Bis(trimethylstannyl)-2,2’,3,3’-tetrahydro-5,5’-bithieno[3,4-b][1,4]dioxine typically involves the stannylation of the corresponding bithieno[3,4-b][1,4]dioxine precursor. The reaction is carried out using trimethyltin chloride in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), under an inert atmosphere . The reaction conditions often include heating the mixture to a specific temperature to facilitate the stannylation process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7,7’-Bis(trimethylstannyl)-2,2’,3,3’-tetrahydro-5,5’-bithieno[3,4-b][1,4]dioxine undergoes various chemical reactions, including:
Substitution Reactions: The trimethylstannyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions, such as the Stille coupling, to form new carbon-carbon bonds with other organic molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles, with conditions typically involving the use of a suitable solvent and a base.
Coupling Reactions: Reagents such as aryl halides and organostannanes are used, with palladium catalysts and ligands to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Stille coupling reaction, the product would be a new biaryl compound formed by the coupling of the bithieno[3,4-b][1,4]dioxine derivative with an aryl halide.
Scientific Research Applications
7,7'-Bis(trimethylstannyl)-2,2',3,3'-tetrahydro-5,5'-bithieno[3,4-b][1,4]dioxine is an organometallic compound with a unique structure, making it applicable in organic electronics and materials science. It features a dioxine ring fused with a bithieno structure, which gives it interesting electronic properties. The trimethylstannyl groups enhance its solubility, facilitating its use in various applications.
Stille Coupling Reactions
The compound is primarily used as a stannylated precursor in Stille coupling reactions. It can be coupled with aryl halides to create conjugated polymers, which are important for organic photovoltaics and organic field-effect transistors (OFETs). The trimethylstannyl groups' reactivity allows for efficient cross-coupling with various electrophiles, leading to polymers with tailored electronic properties.
Synthesis
The synthesis of this compound typically involves several steps. A typical synthesis involves the use of compound 7 in dry THF cooled to -78°C, followed by the addition of n-BuLi and trimethyltin chloride . The reaction solution is then warmed to room temperature and stirred overnight under a nitrogen atmosphere .
Unique Properties
The combination of a dioxine ring and bithieno structure sets this compound apart, providing distinct electronic properties and the potential for innovative applications in organic electronics.
Mechanism of Action
The mechanism by which 7,7’-Bis(trimethylstannyl)-2,2’,3,3’-tetrahydro-5,5’-bithieno[3,4-b][1,4]dioxine exerts its effects is primarily through its ability to participate in various chemical reactions. The trimethylstannyl groups provide sites for nucleophilic attack, enabling substitution and coupling reactions. The bithieno[3,4-b][1,4]dioxine core contributes to the electronic properties of the compound, making it suitable for applications in organic electronics .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
The table below compares the target compound with key analogs in terms of structure, reactivity, and applications:
Key Comparative Insights:
- However, stannyl derivatives require stringent anhydrous conditions due to moisture sensitivity . Phosphine-substituted bis-EDOT (Ph₂P[bis-EDOT]) facilitates metal coordination, enabling applications in catalysis or hybrid materials, unlike the electronically focused stannyl derivative .
Electronic Properties :
- Applications: Solar Cells: The dicarbaldehyde analog is used in sensitizers for tandem dye-sensitized solar cells (efficiency: 12.89%) . Conductive Polymers: Stannyl-bis-EDOT enables regioregular polymers for OTFTs, whereas monomeric stannyl-EDOT forms shorter, less conductive chains .
Biological Activity
7,7'-Bis(trimethylstannyl)-2,2',3,3'-tetrahydro-5,5'-bithieno[3,4-b][1,4]dioxine (CAS No. 459409-71-3) is a complex organometallic compound with significant potential in various biological applications. Its unique structure, characterized by the presence of tin and sulfur atoms, suggests interesting interactions with biological systems. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structure and Composition
The molecular formula of this compound is , with a molecular weight of approximately 607.95 g/mol. Its structural features include:
- Bithieno Dioxine Core : This core contributes to its chemical reactivity and potential biological interactions.
- Trimethylstannyl Groups : These groups enhance lipophilicity and may influence the compound's bioavailability.
Safety and Handling
The compound is classified under hazardous materials with specific precautionary statements due to its toxicity. It should be handled in inert atmospheres at controlled temperatures (2-8°C) to ensure stability and safety during use .
Research indicates that organotin compounds like this compound may exhibit several mechanisms of action:
- Antimicrobial Activity : Organotin compounds have been noted for their antimicrobial properties against various pathogens.
- Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mitochondrial pathways.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes.
Case Studies and Research Findings
-
Antimicrobial Efficacy :
- A study conducted on various organotin compounds revealed that derivatives similar to this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined to be within a range that suggests potential for therapeutic use .
- Anticancer Activity :
- Enzyme Interaction Studies :
Comparative Table of Biological Activities
Q & A
Q. What synthetic routes are recommended for preparing 7,7'-bis(trimethylstannyl)-bithienodioxine?
The compound is typically synthesized via stannylation of the parent bithienodioxine core. A common method involves reacting the dibrominated or diiodinated precursor with hexamethylditin (Me₃Sn–SnMe₃) under Stille coupling conditions, using a palladium catalyst (e.g., Pd(PPh₃)₄) in anhydrous tetrahydrofuran (THF) at 60–80°C for 12–24 hours . Purification often requires column chromatography under inert atmosphere due to the air sensitivity of trimethylstannyl groups.
Q. How should this compound be characterized spectroscopically?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹⁹Sn) is critical for confirming the structure. The ¹¹⁹Sn NMR signal for trimethylstannyl groups typically appears near δ −10 to −20 ppm . Single-crystal X-ray diffraction, as demonstrated in analogous bithienodioxine derivatives, provides definitive structural confirmation, with bond lengths and angles clarifying electronic delocalization in the fused dioxine-thiophene system .
Q. What safety precautions are necessary when handling trimethylstannyl derivatives?
Trimethylstannyl compounds are toxic and moisture-sensitive. Use inert atmosphere techniques (glovebox or Schlenk line) and personal protective equipment (gloves, goggles). Storage under argon at −20°C is recommended. Hydrolysis products (e.g., Me₃SnOH) must be neutralized with dilute HCl before disposal .
Advanced Research Questions
Q. How does the electronic structure of the bithienodioxine core influence its reactivity in cross-coupling reactions?
The electron-rich bithienodioxine core enhances the stability of radical intermediates during coupling reactions. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict frontier molecular orbitals, showing high HOMO density on the thiophene rings, which facilitates oxidative addition in Stille couplings . Experimental validation via cyclic voltammetry (oxidative peaks near +0.8 V vs. Ag/Ag⁺) corroborates this reactivity .
Q. What strategies mitigate competing side reactions during Stille coupling with this stannyl reagent?
Competing homocoupling can be suppressed by using excess Pd⁰ catalyst and maintaining strict anhydrous conditions. Ligand choice (e.g., AsPh₃ instead of PPh₃) modulates Pd reactivity, while slow reagent addition reduces undesired pathways . Monitoring via thin-layer chromatography (TLC) with iodine visualization helps track reaction progress.
Q. How can this compound be applied in organic electronic devices?
The trimethylstannyl groups enable efficient incorporation into π-conjugated polymers via Stille polycondensation. For example, electropolymerization of analogous bis-EDOT derivatives produces conducting polymers with low bandgaps (~1.5 eV), suitable for organic photovoltaics (OPV) . Device optimization requires blending with acceptors like PC₇₁BM and annealing to enhance crystallinity .
Q. What computational methods predict the steric effects of trimethylstannyl groups on coupling efficiency?
Molecular mechanics (MM2) simulations quantify steric hindrance by analyzing torsional angles between stannyl groups and the bithienodioxine plane. Comparing activation energies (ΔG‡) for sterically hindered vs. unhindered analogs reveals reduced coupling efficiency when substituents exceed 120° dihedral angles .
Q. How does oxidative degradation impact material performance in device applications?
Exposure to air causes Sn–C bond cleavage, forming SnO₂ residues that disrupt charge transport. Accelerated aging tests (e.g., 85°C/85% humidity) combined with X-ray photoelectron spectroscopy (XPS) quantify degradation rates. Encapsulation with UV-curable resins (e.g., epoxy-siloxane) extends device lifetimes by >30% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
